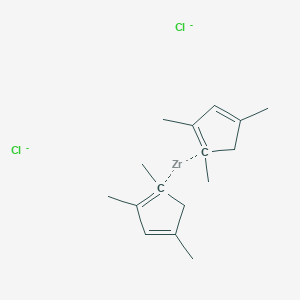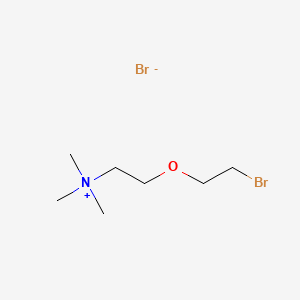
O-(2-Bromoethyl)choline bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Bromoethyl)choline bromide: is a quaternary ammonium compound that features a bromine atom attached to an ethyl group, which is further connected to a choline molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromoethyl)choline bromide typically involves the reaction of choline with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by quaternization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Bromoethyl)choline bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Elimination Products: Alkenes and other unsaturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(2-Bromoethyl)choline bromide is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds.
Biology: In biological research, this compound is used to study the role of choline in cellular processes, including membrane formation and neurotransmission.
Industry: In the industrial sector, this compound is used in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of O-(2-Bromoethyl)choline bromide involves its interaction with cellular membranes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the choline moiety can interact with acetylcholine receptors, influencing neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Chlorocholine Chloride: Similar in structure but with a chlorine atom instead of bromine.
Iodocholine Iodide: Contains an iodine atom instead of bromine.
Ethylcholine Chloride: Lacks the halogen atom but has a similar ethyl group attached to choline.
Uniqueness: O-(2-Bromoethyl)choline bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
74886-57-0 |
|---|---|
Molekularformel |
C7H17Br2NO |
Molekulargewicht |
291.02 g/mol |
IUPAC-Name |
2-(2-bromoethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H17BrNO.BrH/c1-9(2,3)5-7-10-6-4-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HCUOHJLHZGPANL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



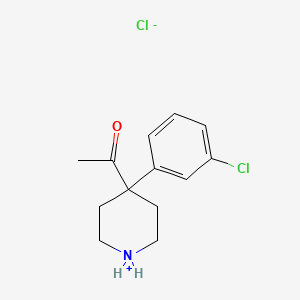
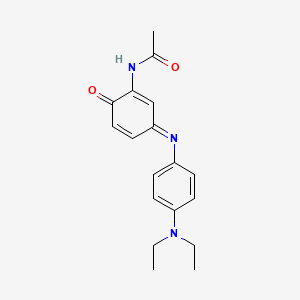
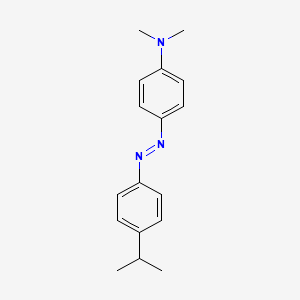
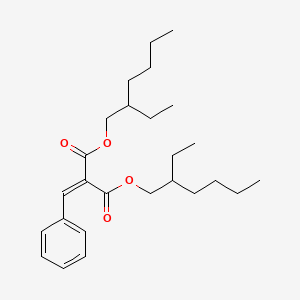
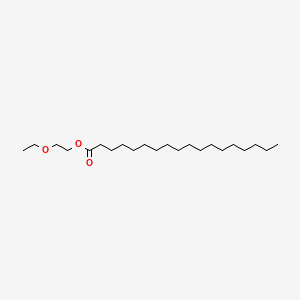

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
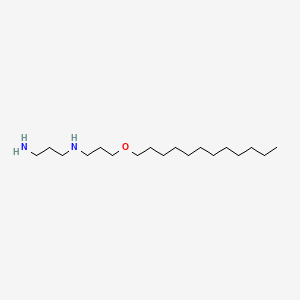
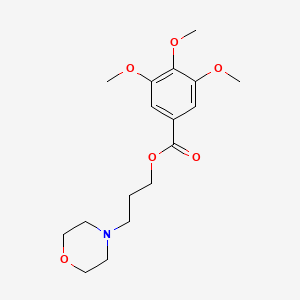
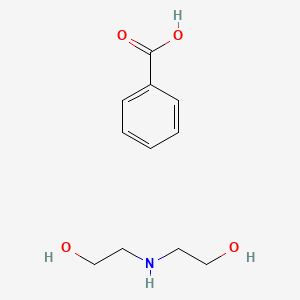
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
